4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
Description
4-(2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is a pyrimidine-derived compound featuring a morpholine ring at position 4 of the pyrimidine core, a methyl group at position 6, and a piperazine moiety at position 2. The piperazine is further substituted with a 4-bromobenzyl group, introducing steric bulk and electron-deficient characteristics due to the bromine atom. Pyrimidine-morpholine hybrids are frequently explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors (e.g., GDC-0941/Pictilisib, a thienopyrimidine analog in phase II trials for cancer ).
Properties
IUPAC Name |
4-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN5O/c1-16-14-19(25-10-12-27-13-11-25)23-20(22-16)26-8-6-24(7-9-26)15-17-2-4-18(21)5-3-17/h2-5,14H,6-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWMYWLIPNYJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)Br)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the formation of a piperazine derivative. The piperazine derivative is then reacted with a pyrimidine precursor under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets in the body. The piperazine ring and bromophenyl group are believed to play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine (CAS: 946313-59-3)
- Key Differences : The piperazine substituent here is a 3-iodobenzoyl group instead of 4-bromobenzyl. The iodine atom’s larger atomic radius and weaker electronegativity compared to bromine may alter binding interactions in biological targets.
- Synthesis : Prepared via nucleophilic substitution or Suzuki coupling, analogous to methods for pyrimidine-piperazine derivatives .
4-(1-(2-(4-Methylpiperazin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 77)
- Key Differences: A piperidine ring replaces the pyrimidine’s methyl group, and the piperazine is substituted with a pyridinyl group.
Halogen-Substituted Piperazine Derivatives
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2)
- Key Similarities : Shares the 4-bromophenyl substituent.
- Differences: The quinoline-carbonyl core vs. pyrimidine-morpholine system. Quinoline’s planar structure enhances π-π stacking, while pyrimidine’s smaller core may improve solubility .
Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3)
- Comparison : Chlorine’s smaller size and higher electronegativity vs. bromine may reduce steric hindrance but increase electronic effects. In C2 and C3, bromine-substituted analogs showed marginally lower yields (75–78%) compared to chloro derivatives (82%) , suggesting halogen size impacts synthetic efficiency.
Thienopyrimidine-Based Kinase Inhibitors
GDC-0941 (Pictilisib)
- Structure: Thieno[3,2-d]pyrimidine core with morpholine and 4-(methylsulfonyl)piperazine.
- The sulfonyl group on piperazine enhances metabolic stability compared to halogenated benzyl groups .
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (Compound 101)
- Key Differences : Methanesulfonyl substituent on piperazine vs. bromobenzyl. Sulfonyl groups improve solubility and target affinity but may reduce cell permeability compared to lipophilic halogens .
Antimicrobial Pyrimidine-Morpholine Hybrids
4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines
- Structure : Pyrimidine core with morpholine-phenyl and aryl groups.
- Activity : Demonstrated broad-spectrum antimicrobial activity, suggesting the morpholine-pyrimidine scaffold’s versatility. The absence of a piperazine-bromobenzyl group in these compounds underscores the target molecule’s unique pharmacophore .
Comparative Data Table
Key Research Findings and Implications
- Halogen Effects : Bromine’s electron-withdrawing nature and steric bulk in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) but reduce metabolic stability compared to smaller halogens like chlorine .
- Core Structure: Pyrimidine-morpholine systems (e.g., target compound) offer synthetic flexibility and tunable solubility, whereas thienopyrimidines (e.g., GDC-0941) exhibit higher kinase inhibition potency due to enhanced planar rigidity .
- Therapeutic Potential: The antimicrobial activity of morpholine-pyrimidine hybrids and anticancer activity of thienopyrimidines suggest the target compound could be optimized for either application by modulating substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
